2-Hydrazino-3,5,8-trimethylquinoline hydrochloride
Description
2-Hydrazino-3,5,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is commonly used in proteomics research and has various applications in scientific research .
Properties
CAS No. |
1170581-57-3 |
|---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(3,5,8-trimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-7-4-5-8(2)11-10(7)6-9(3)12(14-11)15-13;/h4-6H,13H2,1-3H3,(H,14,15);1H |
InChI Key |
GXWIOWKMQKIGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)NN)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Hydrazino-3,5,8-trimethylquinoline hydrochloride typically involves the reaction of 3,5,8-trimethylquinoline with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazino derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
2-Hydrazino-3,5,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
2-Hydrazino-3,5,8-trimethylquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Hydrazino-3,5,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
2-Hydrazino-3,5,8-trimethylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Hydrazinoquinoline: This compound has a similar structure but lacks the methyl groups present in this compound.
3,5,8-Trimethylquinoline: This compound is a precursor in the synthesis of this compound and lacks the hydrazino group.
2-Hydrazino-4-methylquinoline: This compound has a similar structure but differs in the position of the methyl group.
This compound is unique due to its specific substitution pattern and the presence of both hydrazino and methyl groups, which contribute to its distinct chemical and biological properties .
Biological Activity
2-Hydrazino-3,5,8-trimethylquinoline hydrochloride is a quinoline derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The compound is characterized by a hydrazine moiety and several methyl groups on the quinoline ring, which may influence its reactivity and interactions with biological targets.
- Molecular Formula : C12H15N3·HCl
- Molecular Weight : Approximately 237.73 g/mol
- CAS Number : 1170581-57-3
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been particularly effective against Gram-positive bacteria.
- Antiproliferative Effects : The compound has demonstrated potential in inhibiting cell proliferation in cancer cell lines, suggesting its possible use in cancer therapy.
- Enzyme Inhibition : It has been reported to interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The biological activity of this compound is believed to stem from its ability to bind to key molecular targets:
- Enzyme Interaction : The compound may inhibit the activity of enzymes associated with cell growth and proliferation.
- Receptor Modulation : It potentially modulates receptor activity related to neurotransmission and cellular signaling pathways.
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showing promise as a broad-spectrum antimicrobial agent.
-
Cancer Cell Proliferation :
- In vitro experiments conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antiproliferative Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 2-Hydrazino-4-methylquinoline | Moderate | No | No |
| 4-Hydrazino-2-methylquinoline | Yes | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
